3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 2228863-73-6
VCID: VC4655281
InChI: InChI=1S/C11H12F2N2/c12-11(13)8(5-14)9-6-15-10-4-2-1-3-7(9)10/h1-4,6,8,11,15H,5,14H2
SMILES: C1=CC=C2C(=C1)C(=CN2)C(CN)C(F)F
Molecular Formula: C11H12F2N2
Molecular Weight: 210.228

3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine

CAS No.: 2228863-73-6

Cat. No.: VC4655281

Molecular Formula: C11H12F2N2

Molecular Weight: 210.228

* For research use only. Not for human or veterinary use.

3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine - 2228863-73-6

Specification

CAS No. 2228863-73-6
Molecular Formula C11H12F2N2
Molecular Weight 210.228
IUPAC Name 3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine
Standard InChI InChI=1S/C11H12F2N2/c12-11(13)8(5-14)9-6-15-10-4-2-1-3-7(9)10/h1-4,6,8,11,15H,5,14H2
Standard InChI Key OHOJVFHXUKIVJB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C(CN)C(F)F

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine, reflects its core structure: an indole heterocycle substituted at the 3-position with a difluorinated propane-1-amine group. Key structural attributes include:

Atomic Connectivity and Stereoelectronic Features

  • Indole Core: The planar indole system (C₈H₇N) provides π-conjugation and hydrogen-bonding capabilities, common in bioactive molecules like serotonin and tryptophan .

  • Difluorinated Propyl Chain: The CF₂ group at the propane-1-amine’s β-position introduces steric and electronic effects, potentially enhancing metabolic stability and membrane permeability.

  • Amine Functionality: The primary amine (-NH₂) enables participation in Schiff base formation, salt bridges, or coordination chemistry .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₂F₂N₂
Molecular Weight210.228 g/mol
IUPAC Name3,3-difluoro-2-(1H-indol-3-yl)propan-1-amine
SMILESC1=CC=C2C(=C1)C(=CN2)C(CN)C(F)F
InChIKeyOHOJVFHXUKIVJB-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Established Synthetic Strategies

While direct protocols for synthesizing 3,3-Difluoro-2-(1H-indol-3-yl)propan-1-amine are sparsely documented, analogous compounds suggest viable routes:

Nucleophilic Substitution

Fluorination of propan-1-amine precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® could introduce the CF₂ group. For example, Huang et al. demonstrated visible light-induced alkylation of difluoroenoxysilanes with amines, yielding difluorinated products in 51–68% yields under blue LED irradiation .

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldReference
Light-induced alkylationHantzsch ester, DMSO/NMP, 50°C68%
Nucleophilic fluorinationDAST, CH₂Cl₂, −78°CN/A

Optimization Challenges

  • Solvent Selection: Polar aprotic solvents (DMSO, NMP) enhance solubility of fluorinated intermediates but may complicate purification .

  • Stereochemical Control: The absence of chiral centers simplifies synthesis compared to enantiomerically pure analogs.

Physicochemical Properties

Experimental data remain limited, but computational predictions and analog studies provide insights:

Solubility and Stability

  • LogP: Estimated at 1.9 (via PubChem analog data ), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Likely low due to the indole and CF₂ groups; formulation may require co-solvents (e.g., cyclodextrins).

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
LogP1.9PubChem
Polar Surface Area49.5 ŲChemAxon
Hydrogen Bond Donors2 (NH₂, indole NH)Experimental

Research Gaps and Future Directions

  • In Vivo Studies: No pharmacokinetic or toxicity data are available; animal models are needed to assess bioavailability.

  • Synthetic Scalability: Current methods require optimization for industrial-scale production (e.g., continuous-flow photochemistry) .

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